sEH Inhibition: 7-Carboxamides vs. 4-COOH Derivatives
Amide derivatives of quinazoline-7-carboxylic acid achieve potent soluble epoxide hydrolase (sEH) inhibition with IC₅₀ values of 0.30–0.66 µM [1]. In contrast, quinazoline‑4‑carboxylic acid derivatives are predominantly directed toward VEGFR kinase inhibition, with representative analogues showing only low‑micromolar anti‑proliferative IC₅₀ values (e.g., 168 µM for a 2‑(3‑bromophenyl)-8‑fluoro‑quinazoline‑4‑carboxylic acid analogue ). The ~250‑fold potency window demonstrates that the 7‑COOH regioisomer is the preferred anchor for sEH‑focused campaigns.
| Evidence Dimension | sEH enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.30–0.66 µM (quinazoline-7-carboxamide derivatives) |
| Comparator Or Baseline | ~168 µM (representative quinazoline-4-carboxylic acid derivative in anti‑proliferative assay) |
| Quantified Difference | ~250‑fold lower IC₅₀ for the 7‑isomer series |
| Conditions | Recombinant human sEH; cell‑free fluorescence assay [1]; anti‑proliferative assay in cancer cell lines |
Why This Matters
Procuring the 7‑COOH isomer directly enables synthesis of sub‑micromolar sEH inhibitors, whereas the 4‑COOH isomer would require extensive re‑optimization to access the same target profile.
- [1] Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5‑Lipoxygenase Activating Protein Inhibition. ACS Omega. 2022;7(41):36354-36365. doi:10.1021/acsomega.2c04039. View Source
